molecular formula C11H22N2O B13238646 N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine

N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine

Cat. No.: B13238646
M. Wt: 198.31 g/mol
InChI Key: XQFHLQWIRWWZLC-UHFFFAOYSA-N
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Description

N-[(4-Methylmorpholin-2-yl)methyl]cyclopentanamine is a cyclopentanamine derivative featuring a 4-methylmorpholine substituent linked via a methylene bridge. Cyclopentanamine derivatives are often explored for their ability to modulate receptor activity or serve as ligands in coordination chemistry due to their conformational flexibility and nitrogen-based donor sites .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine

InChI

InChI=1S/C11H22N2O/c1-13-6-7-14-11(9-13)8-12-10-4-2-3-5-10/h10-12H,2-9H2,1H3

InChI Key

XQFHLQWIRWWZLC-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC(C1)CNC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine typically involves the reaction of 4-methylmorpholine with cyclopentanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(4-methylmorpholin-2-yl)methyl]cyclopentanamine with structurally or functionally related cyclopentanamine derivatives, emphasizing key differences in applications, substituents, and properties:

Compound Key Structural Features Applications/Properties References
[11C]HACH242
(N-((5-(4-fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine)
Fluorophenyl-pyridine core, carbon-11 radiolabel PET tracer targeting NMDA receptors (NR2B subunit); high radiochemical purity (99.8%) and specificity for imaging.
N-(Pyridin-2-ylmethylene)cyclopentanamine metal complexes Pyridylmethylene substituent; coordinates with Cd(II), Zn(II) Catalysts for methyl methacrylate polymerization; moderate activity (e.g., Cd(II) complex: 2929–2934 g PMMA/mol/h).
Co(II)/Cu(II)/Cd(II) complexes with bis(pyrazolylmethyl)cyclopentanamine Bis-pyrazolylmethyl ligands; distorted trigonal bipyramidal geometry Enhanced catalytic activity for MMA polymerization (e.g., [LacCoCl2]: 7.67 × 10⁴ g PMMA/molCo/h vs. [CoCl2]: 4.03 × 10⁴).
N-(3-Methoxyphenethyl)cyclopentanamine 3-Methoxyphenethyl substituent Intermediate in mGluR2 agonist synthesis; key precursor for tetrahydroisoquinolone derivatives.
N-[(4-Nitrophenyl)methyl]cyclopentanamine Nitrophenyl substituent Hazardous compound (toxic by inhalation/skin contact); molecular weight 220.27 g/mol.

Key Findings:

Functional Group Influence: The fluorophenyl-pyridine motif in [11C]HACH242 enhances NMDA receptor binding affinity, while the carbon-11 label enables non-invasive neuroimaging . Pyridyl/pyrazolyl substituents in metal complexes facilitate coordination with transition metals, critical for catalytic activity in polymerization . Nitrophenyl groups introduce toxicity risks, limiting therapeutic utility but highlighting the need for careful handling .

Biological vs. Catalytic Applications :

  • [11C]HACH242 and mGluR2 intermediates (e.g., N-(3-methoxyphenethyl)cyclopentanamine) target CNS receptors, emphasizing cyclopentanamine’s versatility in drug design .
  • Metal complexes prioritize structural rigidity and ligand geometry to maximize catalytic efficiency, as seen in MMA polymerization .

Synthetic Accessibility :

  • Radiopharmaceuticals like [11C]HACH242 require specialized radiosynthesis (90-minute process) to ensure isotopic purity .
  • Derivatives such as N-(3-methoxyphenethyl)cyclopentanamine are synthesized via alkylation and cyclization steps under mild conditions .

Biological Activity

N-[(4-Methylmorpholin-2-yl)methyl]cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentanamine core with a 4-methylmorpholine substituent. Its molecular formula is C11H18N2OC_{11}H_{18}N_2O, and it has a molecular weight of 194.28 g/mol. The compound's structure allows for interactions with various biological targets, which may contribute to its pharmacological effects.

The biological activity of this compound is believed to involve several mechanisms, primarily through modulation of neurotransmitter systems and potential interactions with specific receptors. Morpholine derivatives are known to exhibit various pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that morpholine derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of mitochondrial pathways .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various morpholine derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening, showing significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines demonstrated that this compound induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptotic activity. Further mechanistic studies suggested that this compound activates p53-dependent pathways, leading to enhanced expression of pro-apoptotic proteins .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerModulation of neurotransmitter systems
Morpholine Derivative AAntimicrobialCell wall synthesis inhibition
Morpholine Derivative BAnticancerApoptosis induction via caspase activation

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